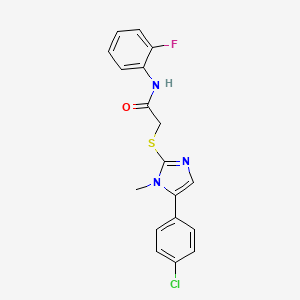
4-Formyl-2-methoxyphenyl 2,5-dimethylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-Formyl-2-methoxyphenyl 2,5-dimethylbenzene-1-sulfonate” is a chemical compound with the CAS Number: 749218-83-5 . It has a molecular weight of 320.37 . The IUPAC name for this compound is 4-formyl-2-methoxyphenyl 2,5-dimethylbenzenesulfonate . The Inchi Code for this compound is 1S/C16H16O5S/c1-11-4-5-12 (2)16 (8-11)22 (18,19)21-14-7-6-13 (10-17)9-15 (14)20-3/h4-10H,1-3H3 .
Molecular Structure Analysis
The molecular structure of “4-Formyl-2-methoxyphenyl 2,5-dimethylbenzene-1-sulfonate” can be represented by the formula C16H16O5S . This indicates that the compound contains 16 carbon atoms, 16 hydrogen atoms, 5 oxygen atoms, and 1 sulfur atom .Scientific Research Applications
Chemical Synthesis and Reaction Studies
- Research has focused on the sulfation and sulfonation reactions of dihydroxybenzenes and their ethers, exploring product distributions and reaction mechanisms. Such studies contribute to understanding the reactivity and applications of sulfonated aromatic compounds in organic synthesis (Cerfontain, Coenjaarts, & Koeberg-Telder, 2010).
- The sulfonation of methyl phenyl sulfate and related compounds has been investigated to determine the effects of substituents on reaction outcomes, providing insights into the synthesis of sulfonated aromatics and their potential applications (Wit, Woldhuis, & Cerfontain, 2010).
Material Science and Polymer Research
- Sulfonated copoly(arylene ether sulfone)s, synthesized from monomers containing methoxyphenyl groups, have been explored for their applications in proton exchange membranes in fuel cells. These studies highlight the potential of sulfonated aromatic compounds in creating materials with high proton conductivities and low methanol permeabilities (Wang et al., 2012).
Organic Syntheses and Mechanistic Insights
- Investigations into the methanolysis of ortho- and para-formylbenzenesulfonates have provided evidence for the intramolecular nucleophilic catalysis by the carbonyl group, showcasing the complex reactions that sulfonate esters can undergo and their applications in synthetic organic chemistry (Shashidhar, Rajeev, & Bhatt, 1997).
properties
IUPAC Name |
(4-formyl-2-methoxyphenyl) 2,5-dimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5S/c1-11-4-5-12(2)16(8-11)22(18,19)21-14-7-6-13(10-17)9-15(14)20-3/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAREUQKLUMKEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)OC2=C(C=C(C=C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

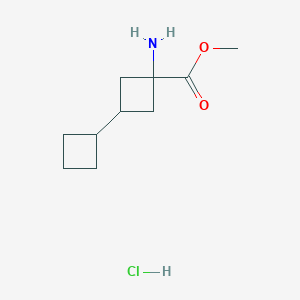
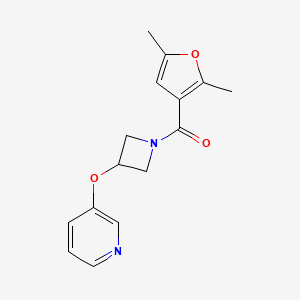

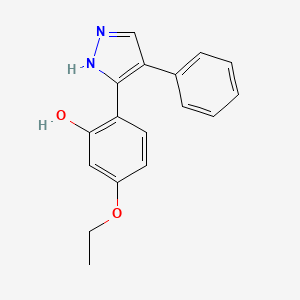
![(2,5-Dichlorothiophen-3-yl)(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2637827.png)
![2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2637828.png)

![6-[(2,5-Dimethylphenyl)methyl]-3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2637830.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-nitrobenzamide](/img/structure/B2637833.png)

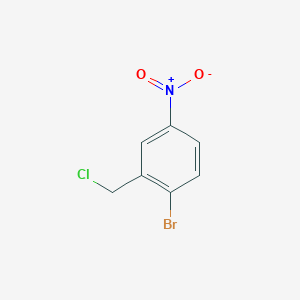
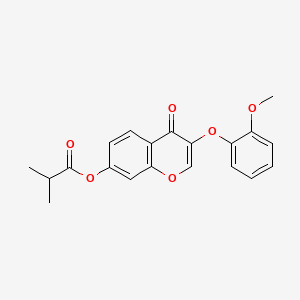
![4-chloro-2-cyclohexyl-3H-imidazo[4,5-c]quinoline](/img/structure/B2637839.png)
